4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 2-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-chloropyridine with a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the activation of genes involved in biofilm formation and virulence . In anti-tubercular applications, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloropyridin-3-yl)pyrimidine
- 2-(pyridin-2-yl)pyrimidine derivatives
- N-(pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential anti-tubercular activity set it apart from other similar compounds .
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-10-7(2-1-4-13-10)9-8-3-5-14-11(8)16-6-15-9/h1-6H,(H,14,15,16) |
InChI Key |
IYPYDMHHQPNVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C3C=CNC3=NC=N2 |
Origin of Product |
United States |
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